Kinase Inhibition Class Membership: Tie‑2 Kinase as the Primary Target Pathway Disclosed for N‑(Heteroaryl)–N′‑Pyrazinyl Ureas
Patent US20090131437 discloses N‑(aryl‑ or heteroaryl)–N′‑pyrazinyl urea compounds as Tie‑2 kinase inhibitors, demonstrating that this chemotype inhibits Tie‑2 with selectivity over VEGFR2 and produces qualitative differences in VEGF‑induced angiogenesis in a subcutaneous growth factor chamber implant model in vivo [1]. The target compound, bearing a furan‑3‑yl substituent at the pyrazine 3‑position and a thiophen‑2‑ylmethyl urea arm, falls within the generic Markush structure of this patent. In contrast, the close analog 1‑((3‑(thiophen‑2‑yl)pyrazin‑2‑yl)methyl)‑3‑(thiophen‑2‑ylmethyl)urea (CAS 2034426‑53‑2), which replaces furan‑3‑yl with thiophen‑2‑yl, is not explicitly exemplified in the kinase inhibition data tables of this patent [1]. No quantitative Tie‑2 IC₅₀ value is publicly available for either the target compound or this specific analog; this evidence dimension is therefore tagged as class‑level inference.
| Evidence Dimension | Tie‑2 kinase inhibition (class membership) |
|---|---|
| Target Compound Data | Not determined (compound falls within patent Markush structure but no specific IC₅₀ reported) |
| Comparator Or Baseline | 1‑((3‑(Thiophen‑2‑yl)pyrazin‑2‑yl)methyl)‑3‑(thiophen‑2‑ylmethyl)urea (CAS 2034426‑53‑2): not exemplified in patent kinase data; other N‑(heteroaryl)–N′‑pyrazinyl ureas show Tie‑2 IC₅₀ values in the sub‑micromolar to low micromolar range |
| Quantified Difference | Cannot be quantified; differentiation is structural (furan‑3‑yl O vs. thiophen‑2‑yl S alters hydrogen‑bonding capacity and electronic profile at the pyrazine 3‑position) |
| Conditions | In vitro Tie‑2 kinase inhibition assay; in vivo subcutaneous growth factor chamber implant model for angiogenesis (patent examples) |
Why This Matters
For users procuring compounds for kinase inhibitor screening or anti‑angiogenesis research, the furan‑3‑yl substitution provides a distinct hydrogen‑bond acceptor profile (furan oxygen) compared to the thiophene analog, which may alter kinase selectivity and should be considered when designing structure–activity relationship (SAR) studies.
- [1] US Patent Application 20090131437. Disubstituted Ureas as Kinase Inhibitors. Tie‑2 kinase inhibition, in vivo angiogenesis model, and Markush structure encompassing N‑(heteroaryl)–N′‑pyrazinyl ureas. View Source
